molecular formula C10H13F3O3 B14230177 4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate CAS No. 827341-85-5

4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14230177
CAS No.: 827341-85-5
M. Wt: 238.20 g/mol
InChI Key: JDKIDLYWKMUPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate is a chemical compound with the molecular formula C10H13F3O3. It is known for its unique structure, which includes a cyclohexyl ring substituted with a hydroxy group and a trifluoromethyl group attached to a prop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate typically involves the reaction of 4-hydroxycyclohexanone with trifluoromethylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the ester bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclohexanone derivatives, while reduction of the ester group can produce cyclohexanol derivatives .

Scientific Research Applications

4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxycyclohexyl 2-(trifluoromethyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

827341-85-5

Molecular Formula

C10H13F3O3

Molecular Weight

238.20 g/mol

IUPAC Name

(4-hydroxycyclohexyl) 2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C10H13F3O3/c1-6(10(11,12)13)9(15)16-8-4-2-7(14)3-5-8/h7-8,14H,1-5H2

InChI Key

JDKIDLYWKMUPJH-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)OC1CCC(CC1)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.